molecular formula C18H14N4O4S B2490879 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE CAS No. 1448069-30-4

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2490879
CAS No.: 1448069-30-4
M. Wt: 382.39
InChI Key: QQFHGUGONJDHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a benzodioxole moiety linked via a carbonyl group to an azetidine ring, which is further substituted with a benzothiadiazole-containing carboxamide group. The azetidine ring, a four-membered saturated nitrogen heterocycle, confers conformational rigidity, which may enhance binding specificity compared to larger, more flexible rings .

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c23-17(19-12-2-1-3-13-16(12)21-27-20-13)11-7-22(8-11)18(24)10-4-5-14-15(6-10)26-9-25-14/h1-6,11H,7-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFHGUGONJDHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three primary building blocks: (1) the azetidine-3-carboxamide backbone, (2) the 2H-1,3-benzodioxole-5-carbonyl moiety, and (3) the 2,1,3-benzothiadiazol-4-amine group. Retrosynthetically, the molecule is assembled through sequential acylation and amide coupling reactions. The azetidine ring is typically synthesized via cyclization of a linear precursor, followed by introduction of the benzodioxole carbonyl group and final coupling with the benzothiadiazole amine.

Azetidine Core Formation

The azetidine ring is constructed using a modified Gabriel synthesis or through ring-closing reactions. A common approach involves the cyclization of 1,3-dibromopropane derivatives with primary amines. For example, 3-azetidinecarboxylic acid ethyl ester is prepared via nucleophilic substitution of 1,3-dibromopropane with ethyl glycinate, followed by intramolecular cyclization under basic conditions. Alternative methods utilize hydrogenolysis of protected azetidine precursors, such as 1-diphenylmethyl-3-methanesulfonyloxyazetidine, to yield the free azetidine.

Acylation with 2H-1,3-Benzodioxole-5-Carbonyl Chloride

The azetidine-3-carboxylic acid intermediate is acylated with 2H-1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. This reaction is typically conducted in anhydrous dimethylformamide at 0–5°C to minimize side reactions. The electron-withdrawing nature of the benzodioxole group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the azetidine nitrogen.

Amide Coupling with 2,1,3-Benzothiadiazol-4-Amine

The final step involves coupling the acylated azetidine with 2,1,3-benzothiadiazol-4-amine using a carbodiimide-based coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of hydroxybenzotriazole (HOBt). The reaction proceeds in dimethyl sulfoxide at room temperature, achieving yields of 65–78% after purification.

Step-by-Step Preparation Protocol

Synthesis of Azetidine-3-Carboxylic Acid Ethyl Ester

  • Reagents : 1,3-Dibromopropane (1.2 equiv), ethyl glycinate (1.0 equiv), potassium carbonate (2.0 equiv), dimethylformamide.
  • Procedure : Ethyl glycinate and potassium carbonate are suspended in dimethylformamide under nitrogen. 1,3-Dibromopropane is added dropwise at 0°C, and the mixture is stirred at 25°C for 12 hours. The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane:ethyl acetate, 4:1).
  • Yield : 58–62%.

Acylation of Azetidine-3-Carboxylic Acid Ethyl Ester

  • Reagents : Azetidine-3-carboxylic acid ethyl ester (1.0 equiv), 2H-1,3-benzodioxole-5-carbonyl chloride (1.1 equiv), triethylamine (1.5 equiv), dimethylformamide.
  • Procedure : The azetidine derivative is dissolved in dimethylformamide and cooled to 0°C. Triethylamine and 2H-1,3-benzodioxole-5-carbonyl chloride are added sequentially. The reaction is stirred for 6 hours at 25°C, quenched with water, and extracted with dichloromethane. The organic layer is dried over sodium sulfate and concentrated.
  • Yield : 70–75%.

Hydrolysis of Ethyl Ester to Carboxylic Acid

  • Reagents : Acylated azetidine ethyl ester (1.0 equiv), lithium hydroxide (3.0 equiv), tetrahydrofuran:water (3:1).
  • Procedure : The ester is hydrolyzed using lithium hydroxide in a tetrahydrofuran-water mixture at 50°C for 4 hours. The pH is adjusted to 2–3 with hydrochloric acid, and the precipitate is filtered and dried.
  • Yield : 85–90%.

Amide Bond Formation with 2,1,3-Benzothiadiazol-4-Amine

  • Reagents : Acylated azetidine carboxylic acid (1.0 equiv), 2,1,3-benzothiadiazol-4-amine (1.05 equiv), EDC (1.2 equiv), HOBt (1.2 equiv), dimethyl sulfoxide.
  • Procedure : The carboxylic acid is activated with EDC and HOBt in dimethyl sulfoxide for 30 minutes. 2,1,3-Benzothiadiazol-4-amine is added, and the reaction is stirred at 25°C for 12 hours. The product is precipitated with ice water, filtered, and recrystallized from ethanol.
  • Yield : 65–78%.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are critical for solubilizing intermediates and facilitating acylation/coupling reactions. Dimethylformamide enhances the nucleophilicity of the azetidine nitrogen, while dimethyl sulfoxide stabilizes the activated intermediate during amide coupling.

Temperature Control

Low temperatures (0–5°C) during acylation prevent exothermic side reactions, such as dimerization of the azetidine core. Room-temperature conditions are sufficient for amide coupling to avoid decomposition of the benzothiadiazole amine.

Catalytic Additives

Triethylamine acts as a proton scavenger during acylation, while EDC/HOBt facilitates carbodiimide-mediated activation of the carboxylic acid. The use of hydroxybenzotriazole minimizes racemization and improves coupling efficiency.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using gradients of hexane:ethyl acetate (for non-polar intermediates) or dichloromethane:methanol (for polar final products). HPLC with a C18 column and acetonitrile:water mobile phase achieves >95% purity.

Spectroscopic Characterization

  • NMR :
    • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, benzothiadiazole-H), 7.92–7.85 (m, 2H, benzodioxole-H), 4.32–4.25 (m, 1H, azetidine-CH), 3.98 (s, 4H, OCH2O).
    • 13C NMR : δ 170.2 (CONH), 166.5 (CO), 148.1–102.4 (aromatic carbons).
  • Mass Spectrometry : ESI-MS m/z 428.1 [M+H]+.

Applications and Derivatives

The compound’s structural features make it a candidate for kinase inhibition studies, particularly targeting vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). Derivatives with modified benzothiadiazole groups exhibit enhanced solubility and bioavailability profiles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Substitution reactions might occur at various positions on the benzodioxole and benzothiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes or receptors, influencing various pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

A. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Key Differences : Lacks the azetidine and benzothiadiazole moieties. Instead, it contains a simpler benzamide scaffold with a hydroxy-dimethylethyl substituent.
  • Reactivity : The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond functionalization, a feature absent in the target compound due to its distinct substitution pattern .

B. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()

  • Key Differences : Shares the benzodioxole group but incorporates an imidazole-propylidene hydrazinecarboxamide chain instead of the azetidine-benzothiadiazole system.
  • Configuration : The (E)-imine configuration in this compound contrasts with the saturated azetidine ring in the target molecule, affecting conformational stability and π-π stacking interactions .

C. N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide ()

  • Key Differences : Contains a thiazole and cyclopropane-carboxamide core rather than an azetidine. The biphenyl-pyridinyl system introduces distinct electronic properties compared to the benzothiadiazole group.
Physicochemical and Pharmacological Properties
Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (2E)-Hydrazinecarboxamide
Molecular Weight ~450–500 g/mol (estimated) 221.29 g/mol 424.87 g/mol
Key Functional Groups Benzodioxole, Azetidine, Benzothiadiazole Benzamide, Hydroxy-dimethylethyl Benzodioxole, Imidazole, Hydrazinecarboxamide
Synthetic Yield Not reported High (elemental analysis confirmed purity) Moderate (X-ray confirmed)
Potential Applications Kinase inhibition, Antibacterial C–H activation directing agent Antifungal or antiparasitic
Research Findings and Limitations
  • Target Compound: No direct pharmacological data is available in the provided evidence. Its structural complexity suggests challenges in synthesis scalability, as seen in analogous multi-step procedures (e.g., ’s use of HPLC purification and protecting groups) .
  • Analogues : Compounds with benzodioxole () or benzothiadiazole groups often exhibit bioactivity against infectious diseases, but the azetidine’s role remains underexplored .

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide is an organic molecule that combines a benzodioxole moiety with a benzothiadiazole substituent. Its unique structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of anticancer and antidiabetic agents.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C13H10N4O3S\text{C}_{13}\text{H}_{10}\text{N}_4\text{O}_3\text{S}

The molecular weight is approximately 282.31 g/mol . The presence of both the benzodioxole and benzothiadiazole groups is expected to influence its biological activity significantly.

Anticancer Activity

Research indicates that derivatives of benzodioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule have shown promising results against A549 human lung adenocarcinoma and C6 rat glioma cells.

A study reported that certain benzodioxole-based thiosemicarbazone derivatives demonstrated notable anticancer properties by inducing apoptosis and inhibiting DNA synthesis in cancer cells. Specifically, a compound identified as compound 5 showed increased early and late apoptosis in A549 and C6 cells while exhibiting low toxicity towards normal NIH/3T3 mouse embryonic fibroblast cells .

The anticancer activity of benzodioxole derivatives may be attributed to their ability to inhibit specific enzymes involved in cancer progression. For example, studies have evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with varying degrees of effectiveness noted among different compounds. The most effective AChE inhibitor was found to be a derivative with a bromo-substituted benzodioxole ring .

Antidiabetic Potential

In addition to anticancer properties, research has explored the antidiabetic effects of benzodioxole derivatives. A recent study synthesized several benzodioxole carboxamide derivatives and assessed their inhibitory activities against α-amylase, an enzyme crucial for carbohydrate metabolism. Notably, specific compounds displayed IC50 values as low as 0.68 µM , indicating potent α-amylase inhibition while maintaining low cytotoxicity in normal cell lines .

Comparative Analysis of Biological Activities

CompoundActivity TypeTarget Cell LinesIC50 Value (µM)Remarks
Compound 5AnticancerA549, C6-Induces apoptosis
IIcAntidiabeticHek293t (Normal)>150Potent α-amylase inhibitor
Various BenzodioxolesAnticancerNIH/3T3 (Normal)-Low toxicity

Case Studies

  • Anticancer Evaluation : In a study involving various benzodioxole derivatives, compound 5 was highlighted for its ability to disturb mitochondrial membrane potential and inhibit DNA synthesis in cancer cell lines . This suggests that modifications to the benzodioxole structure can enhance anticancer efficacy.
  • Antidiabetic Assessment : In vivo studies involving streptozotocin-induced diabetic mice demonstrated significant blood glucose reduction with certain benzodioxole derivatives, indicating their potential as therapeutic agents for diabetes management .

Q & A

Q. What are the optimized synthetic routes for 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Activation of the benzodioxole-5-carboxylic acid using coupling agents (e.g., HATU or EDC) to form the acyl chloride intermediate.
  • Step 2 : Amide bond formation between the activated carbonyl and the azetidine-3-carboxamide core under inert conditions (argon/nitrogen atmosphere) .
  • Step 3 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water mixture).
    Yield optimization requires precise control of temperature (0–5°C during acylation) and stoichiometric ratios (1.2 equivalents of coupling agent). Monitoring with TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) ensures intermediate stability .

Q. How can researchers confirm the compound’s structural integrity using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to verify benzodioxole (δ 6.8–7.2 ppm for aromatic protons) and azetidine (δ 3.5–4.5 ppm for CH₂ groups) moieties.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak [M+H]⁺ matching the exact mass (e.g., m/z ~438.1 for C₁₉H₁₅N₃O₄S).
  • X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained. For poor diffraction, synchrotron radiation or cryo-crystallography (100 K) improves resolution .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzothiadiazole ring.
  • Moisture Sensitivity : Use desiccants (silica gel) in sealed containers due to hydrolytic instability of the carboxamide bond.
  • Solvent Compatibility : Avoid DMSO if freeze-thaw cycles are required; use anhydrous DMF or acetonitrile for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and binding affinities?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G* basis set) to assess redox activity.
  • Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using PDB structures. Adjust protonation states (pH 7.4) for accurate ligand-receptor interactions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle).
  • Dose-Response Curves : Generate IC₅₀ values with ≥3 technical replicates to account for variability.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to compare datasets from independent studies .

Q. How can structural modifications enhance solubility without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Approach : Introduce phosphate or PEG groups at the azetidine nitrogen to improve aqueous solubility.
  • Co-Solvent Systems : Test cyclodextrin inclusion complexes or lipid-based nanoemulsions for in vivo delivery.
  • SAR Studies : Replace the benzothiadiazole with a pyridyl group to balance lipophilicity (ClogP <3) .

Q. What experimental designs address challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :
  • Crystal Screen Kits : Use Hampton Research Index™ kit with 96 conditions (e.g., PEG 3350/pH 8.5).
  • Microseeding : Transfer microcrystals to fresh droplets to promote growth.
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric Maps : Generate using Mercury software to identify hindered regions (e.g., benzodioxole-azetidine junction).
  • Kinetic Studies : Monitor substitution rates (UV-Vis at λ = 300 nm) with varying nucleophiles (e.g., NaN₃ vs. KCN).
  • DFT Transition States : Identify energy barriers for SN1/SN2 mechanisms using QM/MM simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.